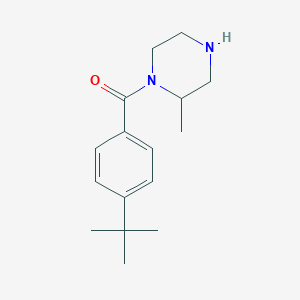
1-(4-tert-Butylbenzoyl)-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-tert-Butylbenzoyl chloride, a related compound, involves a method that includes weighing a certain amount of tertiary butyl, formaldehyde, hydrochloric acid, and formic acid, and mixing the raw materials with stirring . The conversion rate of the reaction is high, about 50 to 60 percent, and the yield is kept at a high level, more than 70 percent .Molecular Structure Analysis
The molecular formula of 4-tert-Butylbenzoyl chloride is C11H13ClO . Its average mass is 196.673 Da and its monoisotopic mass is 196.065491 Da .Chemical Reactions Analysis
4-tert-Butylbenzoyl chloride is used in the synthesis of 9,9?-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It is also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .Physical And Chemical Properties Analysis
4-tert-Butylbenzoyl chloride appears as a clear colorless to very slightly yellow liquid . It has a boiling point of 135°C at 20.0mmHg . It is readily hydrolyzed in water .科学的研究の応用
1-(4-tert-Butylbenzoyl)-2-methylpiperazine has been studied for its potential use as a therapeutic agent for a variety of diseases and conditions. It has been studied for its potential to inhibit the growth of certain types of cancer cells, as well as its potential to treat inflammation, pain, and other conditions. It has also been studied for its potential to act as an antioxidant and to act as an anti-inflammatory agent. It has also been studied for its potential to act as a neuroprotective agent.
作用機序
The mechanism of action of 1-(4-tert-Butylbenzoyl)-2-methylpiperazine is not fully understood. However, it is believed that this compound may act as a potent inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It may also act as an inhibitor of the production of pro-inflammatory cytokines. Additionally, it may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as to reduce the levels of oxidative stress in cells. Additionally, it has been shown to reduce the levels of the inflammatory marker C-reactive protein in the blood.
実験室実験の利点と制限
1-(4-tert-Butylbenzoyl)-2-methylpiperazine has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature for extended periods of time. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, there are some limitations to its use in laboratory experiments. It is not water soluble and therefore must be dissolved in a suitable solvent before use. Additionally, it is not suitable for use in experiments involving cell culture due to its potential toxicity.
将来の方向性
There are several potential future directions for research involving 1-(4-tert-Butylbenzoyl)-2-methylpiperazine. These include further study of its potential as a therapeutic agent for various diseases and conditions, as well as its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore the potential use of this compound in the development of novel drugs and drug delivery systems. Additionally, further research could be conducted to explore the potential use of this compound in the development of novel imaging agents and diagnostic tools. Finally, further research could be conducted to explore the potential use of this compound in the development of novel materials and nanomaterials.
合成法
1-(4-tert-Butylbenzoyl)-2-methylpiperazine is synthesized through a series of reactions, beginning with the reaction of 4-tert-butylbenzoyl chloride and 2-methylpiperazine. This reaction is followed by a series of deprotection steps, including hydrolysis and catalytic hydrogenation. The final product is then isolated and purified to obtain the desired compound.
Safety and Hazards
特性
IUPAC Name |
(4-tert-butylphenyl)-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-11-17-9-10-18(12)15(19)13-5-7-14(8-6-13)16(2,3)4/h5-8,12,17H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBHQMEENLVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

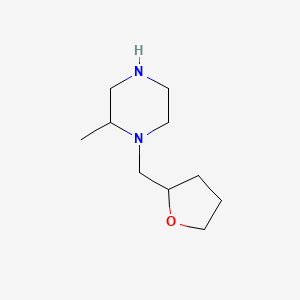
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)

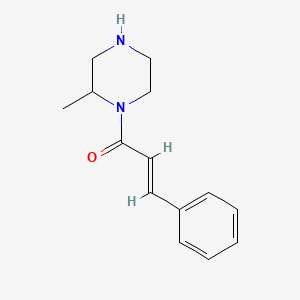
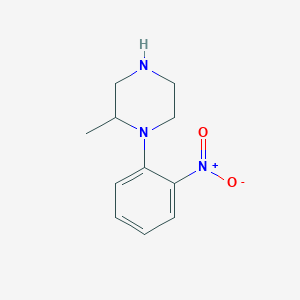
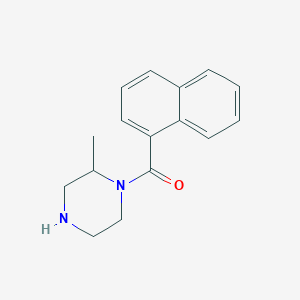




![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)

